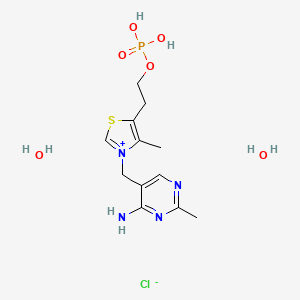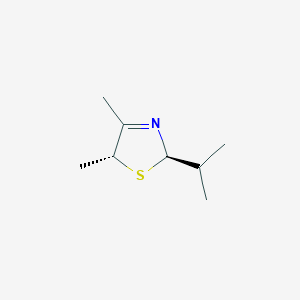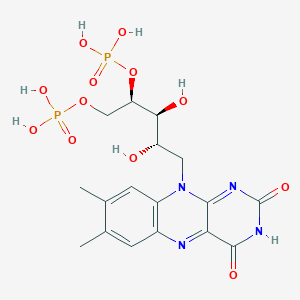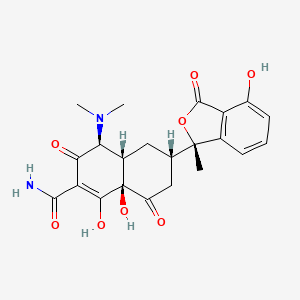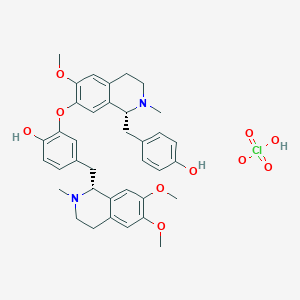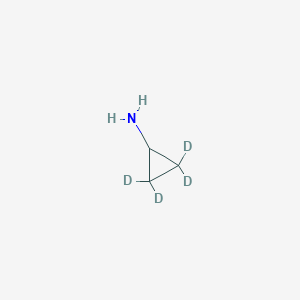
4-Pyridylmercaptoacetyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyridylmercaptoacetyl Chloride, also known as this compound hydrochloride, is a chemical compound with the molecular formula C7H6ClNOS•HCl and a molecular weight of 224.11 g/mol . It is commonly used in various chemical processes and has applications in scientific research, particularly in the synthesis of cephalosporin derivatives, which are used as antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Pyridylmercaptoacetyl Chloride involves several steps. One common method includes the following steps :
-
Preparation of 4-Pyridylmercaptoacetic Acid
- Sodium hydroxide (88, 4, 9, 2, 21 mol) and 600 mL of water are placed in a flask equipped with a condenser.
- 80 g of mercaptoacetic acid (76, 79, 0, 67 mol) is added, followed by 100 g of 4-chloropyridine hydrochloride (0.67 mol).
- The mixture is heated under reflux for 4 hours.
- The solution is then cooled, and decolorizing charcoal is added.
- The mixture is filtered, and the filtrate is acidified to pH 4.5 using acetic acid.
- The resulting slurry is cooled to 5°C and filtered to collect the solid product.
-
Conversion to this compound
- The collected solid is dissolved in 6N hydrochloric acid and water.
- The solution is neutralized to pH 5 using 10% sodium hydroxide.
- The slurry is cooled to 5°C, filtered, and washed with water and isopropanol.
- The product is dried at 50°C to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve scaling up the laboratory synthesis procedures while ensuring safety and efficiency. The use of automated reactors and continuous flow systems can enhance the production yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Pyridylmercaptoacetyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in the presence of a base like triethylamine.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
4-Pyridylmercaptoacetyl Chloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of cephalosporin derivatives.
Biology: It can be used in biochemical research to study enzyme mechanisms and protein interactions.
Medicine: Its derivatives are used as antibiotics, making it valuable in pharmaceutical research.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 4-Pyridylmercaptoacetyl Chloride involves its reactivity with nucleophiles and electrophiles. It can form covalent bonds with target molecules, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Similar Compounds
4-Pyridylthioacetyl Chloride: Similar in structure but lacks the hydrochloride component.
2-(Pyridin-4-ylthio)acetyl Chloride: Another related compound with similar reactivity.
Uniqueness
4-Pyridylmercaptoacetyl Chloride is unique due to its specific reactivity and the presence of both pyridyl and mercaptoacetyl groups. This combination allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .
Properties
CAS No. |
27230-51-8 |
|---|---|
Molecular Formula |
C₇H₇Cl₂NOS |
Molecular Weight |
224.11 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


